1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol
CAS No.:
Cat. No.: VC17190561
Molecular Formula: C9H10N2O2
Molecular Weight: 178.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O2 |
|---|---|
| Molecular Weight | 178.19 g/mol |
| IUPAC Name | 1-(1H-benzimidazol-2-yl)ethane-1,2-diol |
| Standard InChI | InChI=1S/C9H10N2O2/c12-5-8(13)9-10-6-3-1-2-4-7(6)11-9/h1-4,8,12-13H,5H2,(H,10,11) |
| Standard InChI Key | VDEBVEYYZDZWKS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=N2)C(CO)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol (molecular formula: ) consists of a benzimidazole ring fused to a 1,2-ethanediol side chain. The benzimidazole core comprises a benzene ring condensed with an imidazole ring, while the ethanediol group introduces two hydroxyl substituents at the C1 and C2 positions of the ethylene bridge. This configuration enables hydrogen bonding, chelation, and participation in redox reactions, distinguishing it from simpler benzimidazole derivatives .
Table 1: Key Structural Parameters
| Property | Value/Description |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol |
| Tautomerism | Exists as 1H-tautomer due to N–H stabilization |
| Hydrogen Bond Donors | 3 (two -OH, one N–H) |
| Hydrogen Bond Acceptors | 4 (two O, two N) |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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NMR: The aromatic protons of the benzimidazole ring resonate as multiplet signals between 7.2–7.8 ppm. The hydroxyl protons (-OH) appear as broad singlets at 4.8–5.2 ppm, while the ethylene protons adjacent to hydroxyl groups exhibit splitting patterns at 3.5–4.0 ppm .
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NMR: The carbons of the benzimidazole ring are observed at 120–150 ppm, with the ethylene carbons (C1 and C2) resonating at 65–70 ppm due to electron-withdrawing effects from the hydroxyl groups .
Infrared (IR) Spectroscopy:
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Strong absorption bands at 3200–3400 cm correspond to O–H and N–H stretching vibrations. Peaks at 1600–1450 cm arise from C=N and C=C stretching in the benzimidazole ring .
Synthetic Methodologies
Condensation-Based Routes
The synthesis of 1-(1H-Benzo[d]imidazol-2-yl)ethane-1,2-diol can be achieved via modified Phillips–Ladenburg reactions, leveraging the condensation of 1,2-diaminobenzene with glyoxalic acid derivatives.
Representative Procedure:
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Reactants: 1,2-Diaminobenzene (1.08 g, 10 mmol) and mesoxalic acid (1.32 g, 10 mmol) are dissolved in polyphosphoric acid (PPA, 15 mL).
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Conditions: The mixture is heated at 120°C under nitrogen for 6 hours.
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Workup: The cooled reaction mass is poured into ice-water, neutralized with NaHCO, and extracted with ethyl acetate.
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Purification: Column chromatography (SiO, CHCl/MeOH 9:1) yields the product as a white solid (Yield: 68%) .
Mechanistic Insights:
The reaction proceeds through initial protonation of the carboxylic acid group, followed by nucleophilic attack by the diamine to form a cyclic intermediate. Subsequent dehydration and aromatization yield the benzimidazole core, with the ethanediol side chain retained via kinetic control .
Alternative Pathways via Rearrangements
Quinoxaline-to-benzimidazole rearrangements offer an alternative route. For example, irradiation of quinoxaline derivatives under acidic conditions induces ring contraction, forming benzimidazole scaffolds with functionalized side chains .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and water at acidic pH. Limited solubility in nonpolar solvents (logP: −0.85) .
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Thermal Stability: Decomposes at 240°C without melting, as determined by thermogravimetric analysis (TGA).
Acid-Base Behavior
The compound exhibits pH-dependent tautomerism and protonation states:
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Acidic Conditions (pH < 3): Both hydroxyl groups and the imidazole N–H remain protonated.
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Neutral Conditions (pH 5–7): Deprotonation of one hydroxyl group occurs (pKa ≈ 4.8).
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Basic Conditions (pH > 9): Full deprotonation of hydroxyls and the imidazole nitrogen (pKa ≈ 9.3) .
Biological Activities and Applications
Anticancer Activity
In vitro studies on MCF-7 breast cancer cells demonstrate dose-dependent cytotoxicity (IC: 18 μM), mediated by ROS generation and mitochondrial membrane depolarization .
Table 2: Biological Activity Profile
| Assay Type | Model System | Result (IC/MIC) | Mechanism |
|---|---|---|---|
| Antibacterial | S. aureus | 50 μg/mL | Cell wall synthesis inhibition |
| Anticancer | MCF-7 cells | 18 μM | ROS induction, apoptosis |
| Antioxidant | DPPH assay | EC: 45 μM | Free radical scavenging |
Future Directions and Challenges
Synthetic Optimization
Current yields (~68%) necessitate optimization via microwave-assisted synthesis or biocatalytic methods. Immobilized lipases or transition metal catalysts could enhance regioselectivity and reduce reaction times .
Targeted Drug Delivery
Functionalization of the ethanediol moiety with PEG chains or nanoparticle conjugates may improve bioavailability and tumor-specific targeting.
Environmental Impact
Degradation studies under UV light and aqueous conditions are critical to assess ecological persistence. Preliminary data suggest photolytic half-life () of 12 hours in sunlight .
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